Mcl-1/bcl-2-IN-2

Description

The Intrinsic Apoptotic Pathway: Core Regulation by BCL-2 Family Proteins

The intrinsic apoptotic pathway is activated by a variety of cellular stresses, including DNA damage and oncogene activation. researchgate.netbiologists.com This pathway is tightly controlled by the interactions between different members of the BCL-2 protein family. wikipedia.org These proteins are categorized into three main subfamilies based on their function and structure:

Anti-apoptotic proteins: This group includes BCL-2, MCL-1, BCL-xL, BCL-w, and Bfl-1/A1. nih.govwikipedia.org They act as guardians of cell survival by binding to and inhibiting the pro-apoptotic members. researchgate.net

Pro-apoptotic effector proteins: BAX and BAK are the primary executioners of apoptosis. nih.gov When activated, they oligomerize at the outer mitochondrial membrane, leading to its permeabilization (MOMP). researchgate.netbiologists.com

Pro-apoptotic BH3-only proteins: This diverse group, including BIM, PUMA, NOXA, BAD, and BID, acts as sensors of cellular stress. nih.govresearchgate.net Upon activation, they can either directly activate BAX and BAK or neutralize the anti-apoptotic proteins, thereby liberating the effectors. researchgate.net

The release of cytochrome c from the mitochondria following MOMP is a critical step that triggers a cascade of caspase activation, ultimately leading to the dismantling of the cell. biologists.comnih.gov

Functional Roles of Myeloid Cell Leukemia-1 (MCL-1) and B-cell Lymphoma 2 (BCL-2) in Oncogenesis

Both MCL-1 and BCL-2 are anti-apoptotic proteins that are frequently overexpressed in a wide range of cancers, contributing to tumor development and resistance to therapy. frontiersin.orgtandfonline.com

Myeloid Cell Leukemia-1 (MCL-1):

The MCL-1 gene is one of the most frequently amplified genes in human cancers. frontiersin.org

Overexpression of MCL-1 is associated with poor prognosis in various malignancies, including multiple myeloma. frontiersin.org

MCL-1 is crucial for the survival of various cancer cells and plays a significant role in resistance to both chemotherapy and targeted therapies. frontiersin.orgtandfonline.com Its rapid turnover allows cancer cells to quickly adapt to stress. pnas.org

B-cell Lymphoma 2 (BCL-2):

The BCL-2 gene was first identified at the chromosomal translocation breakpoint in follicular lymphoma. nih.gov

Unlike typical oncogenes that promote cell proliferation, BCL-2 promotes cancer by inhibiting cell death. nih.gov

Overexpression of BCL-2 is a hallmark of many hematological malignancies, such as chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML), as well as some solid tumors. frontiersin.orgelsevier.es

Preclinical Rationale for Dual Inhibition of MCL-1 and BCL-2 in Cancer

Targeting either MCL-1 or BCL-2 alone with selective inhibitors has shown clinical promise. However, cancer cells often develop resistance by upregulating the other anti-apoptotic protein. elsevier.esresearchgate.net For instance, resistance to the BCL-2 inhibitor venetoclax (B612062) is often associated with increased levels of MCL-1. elsevier.es This functional redundancy and compensatory upregulation provide a strong rationale for the dual inhibition of both MCL-1 and BCL-2. frontiersin.orgresearchgate.net

Preclinical studies have consistently demonstrated that the simultaneous inhibition of MCL-1 and BCL-2 can lead to synergistic cell death in various cancer models, including those that are resistant to single-agent therapy. nih.govnih.govnih.gov This dual-pronged attack prevents the cancer cells from relying on one protein when the other is inhibited, leading to a more robust and durable apoptotic response. nih.gov The development of compounds like Mcl-1/bcl-2-IN-2, which can simultaneously target both of these key survival proteins, represents a promising therapeutic strategy to overcome resistance and improve outcomes for cancer patients.

Research Findings on Dual MCL-1 and BCL-2 Inhibition

| Cancer Type | Key Findings | Reference |

|---|---|---|

| Chemoresistant Cervical and Colon Cancer | Combined inhibition of Mcl-1 and Bcl-2 significantly decreased cell viability compared to individual inhibition and reduced tumor growth in chemoresistant models. | nih.gov |

| Diffuse Large B-cell Lymphoma (DLBCL) | Dual inhibition with venetoclax and S63845 led to durable remissions in mouse models, although toxicity was a concern that could be mitigated with nanoparticle delivery. | youtube.com |

| Hepatocellular Carcinoma (HCC) | The combination of a Bcl-2 inhibitor (ABT-199) and an Mcl-1 inhibitor (MIK665) synergistically induced the intrinsic apoptosis pathway in HCC cell lines. | nih.govmdpi.com |

| Acute Myeloid Leukemia (AML) | Simultaneous inhibition of MCL-1 and BCL-2 enhanced apoptosis and induced differentiation in AML cell lines. | nih.gov |

| Multiple Myeloma (MM) | The combination of S63845 and venetoclax showed high preclinical efficacy and synergism, mediated by the simultaneous inhibition of MCL-1 and BCL-2 binding to BIM. | nih.gov |

| B-cell Precursor Acute Lymphoblastic Leukemia (BCP-ALL) | Combined BCL-2 and BCL-XL inhibition was effective, and concurrent targeting of MCL-1 further increased leukemia cell death. | ashpublications.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

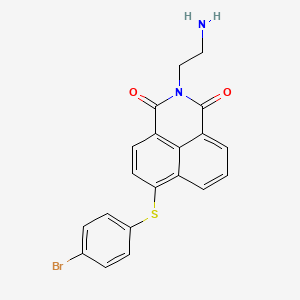

2-(2-aminoethyl)-6-(4-bromophenyl)sulfanylbenzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrN2O2S/c21-12-4-6-13(7-5-12)26-17-9-8-16-18-14(17)2-1-3-15(18)19(24)23(11-10-22)20(16)25/h1-9H,10-11,22H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPOALFWTLPKKNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)CCN)SC4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Characterization and Inhibitory Profile of Mcl 1/bcl 2 in 2

Classification as a Potent and Selective Dual MCL-1 and BCL-2 Inhibitor

MCL-1/BCL-2-IN-2, also identified as Compound 6, is characterized in scientific literature and commercial databases as a potent and selective dual inhibitor of the anti-apoptotic proteins MCL-1 and BCL-2. medchemexpress.comnih.gov Its development is part of a broader effort to create therapeutic agents that can overcome the resistance mechanisms associated with the overexpression of single anti-apoptotic proteins. medchemexpress.eu By simultaneously targeting both MCL-1 and BCL-2, such dual inhibitors aim to address the functional redundancy and compensatory relationships within the BCL-2 family that can limit the effectiveness of single-target agents. nih.gov The compound is derived from nonselective target binding ligands and has been utilized as a basis for developing more advanced tools like proteolysis-targeting chimeras (PROTACs) to induce the specific degradation of these proteins. nih.gov

Quantitative Assessment of Inhibitory Potency (IC50 and Ki Values)

The inhibitory activity of this compound has been quantified using standard biochemical assays to determine its half-maximal inhibitory concentration (IC50) and binding affinity (Ki). These values provide a measure of the compound's potency against its two primary targets, MCL-1 and BCL-2.

Research findings indicate that this compound demonstrates potent inhibition of MCL-1. In biochemical assays, the compound, sometimes referred to as Bcl-2/Mcl-1-IN-2, exhibited a Ki value of 0.88 μM for MCL-1. medchemexpress.com Another variant, identified as MCL-1/BCL-2-IN-1 or Nap-1, showed an IC50 value of 4.45 μM against MCL-1. rsc.org

The compound is also a potent inhibitor of BCL-2. It displays a Ki value of 4.70 μM for BCL-2. medchemexpress.com The related compound Nap-1 was found to have an IC50 value of 3.18 μM for BCL-2. rsc.org

Inhibitory Potency of this compound Variants

The following tables summarize the reported inhibitory constants for variants and aliases of this compound.

Table 1: IC50 Values Data corresponds to the variant identified as MCL-1/BCL-2-IN-1 (Nap-1).

| Target Protein | IC50 (μM) | Citation |

| MCL-1 | 4.45 | rsc.org |

| BCL-2 | 3.18 | rsc.org |

Table 2: Ki Values Data corresponds to the variant identified as Bcl-2/Mcl-1-IN-2.

| Target Protein | Ki (μM) | Citation |

| MCL-1 | 0.88 | medchemexpress.com |

| BCL-2 | 4.70 | medchemexpress.com |

Affinity for MCL-1

Relative Binding Specificity Profile of this compound to Anti-Apoptotic BCL-2 Family Members

The BCL-2 family includes several anti-apoptotic members, such as BCL-2, MCL-1, BCL-xL, BCL-w, and BFL-1/A1. The selectivity profile of an inhibitor across these family members is a critical aspect of its characterization. While this compound is defined by its dual activity against MCL-1 and BCL-2, detailed data regarding its binding affinity and inhibitory potency against other anti-apoptotic BCL-2 family proteins like BCL-xL, BCL-w, or BFL-1 are not extensively detailed in the available search results. The primary research associated with some variants of this inhibitor focused on its utility as a "nonselective" dual-binding ligand for the creation of highly selective protein degraders (PROTACs), rather than on characterizing its broader off-target binding profile across the entire BCL-2 family. nih.gov

Molecular Mechanisms of Action of Mcl 1/bcl 2 in 2

Disruption of Pro-Survival Protein-Pro-Apoptotic Protein Complexes

Anti-apoptotic proteins like Mcl-1 and Bcl-2 exert their survival function by binding to and sequestering pro-apoptotic proteins, specifically the effector proteins (BAX and BAK) and the BH3-only proteins (e.g., BIM, PUMA, NOXA). oncotarget.comdovepress.com This sequestration prevents the pro-apoptotic proteins from initiating the mitochondrial pathway of apoptosis. mdpi.com The primary mechanism of a dual Mcl-1/Bcl-2 inhibitor is to occupy the hydrophobic binding groove on both Mcl-1 and Bcl-2, preventing these protein-protein interactions and liberating the pro-apoptotic factors. biomolther.orgashpublications.org

The BH3-only protein BIM (BCL2-like 11) is a potent "activator" of apoptosis that can bind indiscriminately to all anti-apoptotic Bcl-2 family members, including Mcl-1 and Bcl-2, with high affinity. dovepress.comtandfonline.com By sequestering BIM, Mcl-1 and Bcl-2 prevent it from activating the effector proteins BAX and BAK. tandfonline.com

When a selective Bcl-2 inhibitor like venetoclax (B612062) is used, BIM is displaced from Bcl-2. However, this freed BIM can then be captured by Mcl-1, a phenomenon that contributes to therapeutic resistance. oncotarget.comresearchgate.net Conversely, selective Mcl-1 inhibition can lead to a compensatory increase in BIM binding to Bcl-2. A dual inhibitor circumvents this by simultaneously blocking the binding grooves of both Mcl-1 and Bcl-2. This dual blockade ensures the complete liberation of BIM, preventing its sequestration by either pro-survival protein and allowing it to activate the apoptotic cascade.

The BH3-only proteins NOXA and PUMA are critical sensors of cellular stress that can trigger apoptosis. mdpi.com However, they exhibit different binding specificities for anti-apoptotic proteins.

NOXA is known as a "sensitizer" protein that selectively binds to Mcl-1 and another member, A1, but not significantly to Bcl-2 or Bcl-xL. mdpi.commdpi.comembopress.orgoup.com By neutralizing Mcl-1, NOXA liberates other pro-apoptotic proteins that were held in check by Mcl-1. oup.com An inhibitor targeting Mcl-1 will mimic the action of NOXA, disrupting the Mcl-1/pro-apoptotic protein complex.

PUMA (p53 upregulated modulator of apoptosis) is a more promiscuous and potent activator that, like BIM, binds strongly to all anti-apoptotic Bcl-2 family members, including both Mcl-1 and Bcl-2. dovepress.compnas.orgfrontiersin.org

A dual Mcl-1/Bcl-2 inhibitor effectively disrupts the sequestration of PUMA from both of its key binding partners. It also disrupts the specific interaction between NOXA and Mcl-1, thereby unleashing the full potential of these BH3-only proteins to initiate cell death. haematologica.org

Displacement of BIM from MCL-1 and BCL-2

Induction of Mitochondrial Outer Membrane Permeabilization (MOMP)

The liberation of activator BH3-only proteins like BIM and PUMA, and the neutralization of Mcl-1 and Bcl-2, is the critical upstream event that leads to the activation of the pro-apoptotic effector proteins BAX and BAK. nih.govhep.com.cn Once activated, BAX and BAK undergo a conformational change, allowing them to form oligomers and create pores in the mitochondrial outer membrane. oncotarget.com This process, known as Mitochondrial Outer Membrane Permeabilization (MOMP), is considered the point of no return in the intrinsic apoptotic pathway. oncotarget.comnih.gov By simultaneously inhibiting Mcl-1 and Bcl-2, MCL-1/BCL-2-IN-2 ensures that a sufficient pool of BAX and BAK are activated to efficiently induce MOMP. biomolther.org

Downstream Activation of Caspase Cascades and Programmed Cell Death

The permeabilization of the mitochondrial outer membrane (MOMP) allows for the release of several pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, most notably cytochrome c. oncotarget.comnih.gov In the cytoplasm, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (APAF-1), triggering the assembly of a multi-protein complex called the apoptosome. nih.gov The apoptosome then recruits and activates pro-caspase-9, an initiator caspase. nih.gov Activated caspase-9 proceeds to cleave and activate effector caspases, primarily caspase-3 and caspase-7. nih.govmdpi.com These effector caspases are the executioners of apoptosis, responsible for cleaving a multitude of cellular substrates, including Poly(ADP-ribose)polymerase-1 (PARP), which leads to the characteristic biochemical and morphological hallmarks of programmed cell death. nih.govmdpi.com The combined inhibition of Mcl-1 and Bcl-2 effectively triggers this entire downstream caspase cascade, ensuring the irreversible induction of apoptosis. nih.govmdpi.com

Analysis of Innate Conformational Dynamics Driving Binding Specificity

While Mcl-1 and Bcl-2 are structurally similar, particularly in their BH3-binding grooves, they exhibit distinct binding preferences for different BH3-only proteins. biorxiv.org This specificity is not fully explained by static structural analysis alone. Studies using techniques like time-resolved hydrogen-deuterium exchange (HDX) mass spectrometry have revealed that innate conformational dynamics play a crucial role in dictating these interactions. nih.govacs.orgnih.gov

Mcl-1 demonstrates significant flexibility and undergoes a large-scale, broadly distributed conformational change upon binding to a BH3 ligand. biorxiv.orgnih.gov This dynamic shift is thermodynamically favorable and is a primary driver of its binding interactions. acs.org In contrast, Bcl-2 complexation is driven less by major dynamic shifts and more by a classical charge compensation mechanism, involving specific charge-charge interactions at the binding interface. nih.govnih.gov These fundamental differences in their dynamic behavior help explain why some BH3-only proteins (like NOXA and BAD) can selectively bind to one protein over the other, a key feature exploited in the development of specific and dual inhibitors.

Interaction Profiles with Key BH3-only Proteins (e.g., BIM, NOXA, BID, BAD)

The efficacy of a dual Mcl-1/Bcl-2 inhibitor is rooted in its ability to disrupt the specific patterns of interaction between these anti-apoptotic proteins and their pro-apoptotic counterparts. The binding affinities of key BH3-only proteins for Mcl-1 and Bcl-2 have been extensively studied and are summarized below.

| BH3-only Protein | Interaction with MCL-1 | Interaction with BCL-2 | Functional Classification |

|---|---|---|---|

| BIM | Strong Binder | Strong Binder | Activator |

| PUMA | Strong Binder | Strong Binder | Activator |

| tBID | Binder | Binder | Activator |

| NOXA | Selective Binder | No/Weak Binding | Sensitizer (B1316253) |

| BAD | No Binding | Selective Binder | Sensitizer |

Data sourced from multiple biochemical and cellular studies. oncotarget.comdovepress.comtandfonline.commdpi.comacs.org

This interaction profile highlights the complementary nature of Mcl-1 and Bcl-2 in sequestering pro-apoptotic proteins. BIM and PUMA are promiscuous binders neutralized by both, while NOXA and BAD show clear selectivity. dovepress.comacs.org A dual inhibitor that blocks both Mcl-1 and Bcl-2 is therefore able to release the full spectrum of activator and sensitizer BH3-only proteins, providing a comprehensive and potent pro-apoptotic stimulus.

Preclinical Efficacy Studies of Mcl 1/bcl 2 in 2 in Disease Models

Hematological Malignancies

Dual inhibition of Mcl-1 and Bcl-2 has demonstrated significant preclinical activity across a range of hematological cancers, which frequently rely on these proteins for survival and chemoresistance.

Multiple Myeloma (MM) cells are known to be heavily dependent on Mcl-1 for survival, and high levels of Mcl-1 are associated with resistance to the Bcl-2 inhibitor venetoclax (B612062). nih.gov Preclinical studies combining the selective Mcl-1 inhibitor S63845 with venetoclax have shown potent synergistic effects. This combination has been shown to increase apoptotic cell death and decrease cell viability in MM cell lines, including those resistant to single-agent therapy. nih.govmdpi.com

In vitro and ex vivo experiments demonstrated that the S63845 and venetoclax combination was effective in patient-derived MM cells and could overcome the protective effects of the bone marrow microenvironment. ashpublications.org Mechanistically, the combination treatment effectively disrupts the binding of the pro-apoptotic protein BIM from both Mcl-1 and Bcl-2 complexes. nih.gov In a disseminated MM xenograft model, the combination of S63845 and venetoclax significantly delayed tumor growth and improved survival compared to either agent alone. ashpublications.org The addition of dexamethasone (B1670325) to the S63845 and venetoclax combination has been shown to further enhance synergistic cytotoxicity in resistant MM cell lines. mdpi.comfrontiersin.org Other dual inhibitors, such as AT-101, which targets both Bcl-2 and Mcl-1, have also shown the ability in preclinical models to potentiate the cytotoxic effects of standard MM therapies like lenalidomide (B1683929) and dexamethasone. mdpi.com

Interactive Table: Preclinical Efficacy of Mcl-1/Bcl-2 Dual Inhibition in Multiple Myeloma (MM)

| Compound/Combination | Model System | Key Findings | Reference(s) |

| S63845 + Venetoclax | MM cell lines (MM.1S, KMS12-BM, etc.) | Strong synergistic induction of apoptosis; overcame single-agent resistance. | nih.gov |

| S63845 + Venetoclax | RPMI-8226-luc xenograft mouse model | Significant delay in tumor growth and improved survival vs. monotherapy. | nih.govashpublications.org |

| S63845 + Venetoclax | Co-culture with patient-derived mesenchymal stromal cells (pMSCs) | Overcame microenvironment-mediated resistance; sensitized MM cells to apoptosis. | ashpublications.org |

| AT-101 + Lenalidomide/Dexamethasone | MM preclinical models | Potentiated cytotoxic effects of standard therapies by disrupting Mcl-1 and Bcl-2 function. | mdpi.com |

| S63845 + Venetoclax + Dexamethasone | Resistant MM cell line (MM.1S) | Stronger synergism and increased apoptosis compared to the two-drug combination. | mdpi.comfrontiersin.org |

In Acute Myeloid Leukemia (AML), co-expression of Mcl-1 and Bcl-2 is common, and Mcl-1 is a known mediator of resistance to venetoclax. nih.govnih.gov Preclinical studies combining Mcl-1 and Bcl-2 inhibitors have shown strong synergistic anti-leukemic activity. nih.gov The combination of the Mcl-1 inhibitor S63845 and the Bcl-2 inhibitor S55746 (a venetoclax analog) was superior to standard AML cytotoxic drugs and was active against a wide spectrum of poor-risk genotypes and chemoresistant primary patient samples. nih.gov

This dual BH3-mimetic approach was found to be more effective against leukemic stem and progenitor cells compared to normal hematopoietic progenitors, suggesting a potential therapeutic window. nih.gov In AML xenograft models, the combination of S55746 and S63845 prolonged survival and effectively suppressed patient-derived leukemia. nih.gov Similarly, the dual BCL-XL/BCL-2 PROTAC 753B, when combined with the Mcl-1 inhibitor S63845, induced synergistic and nearly complete cell death in AML cells, highlighting the efficacy of targeting these multiple anti-apoptotic pathways. haematologica.org

Interactive Table: Preclinical Efficacy of Mcl-1/Bcl-2 Dual Inhibition in Acute Myeloid Leukemia (AML)

| Compound/Combination | Model System | Key Findings | Reference(s) |

| S55746 + S63845 | AML cell lines & primary patient samples | Potent, synergistic apoptosis; effective against chemoresistant samples. | nih.gov |

| S55746 + S63845 | AML xenograft models (MOLM-13, OCI-AML3) | Prolonged survival and suppressed patient-derived leukemia in vivo. | nih.gov |

| 753B (BCL-XL/BCL-2 PROTAC) + S63845 | AML cell line (OCI-AML-2) | Synergistic induction of cell death, with the combination achieving nearly 100% cell death. | haematologica.org |

| Mcl-1 inhibitors + Venetoclax | AML preclinical models | Combination therapies show promising anti-tumor effects. | fnih.org |

The combination of Mcl-1 and Bcl-2 inhibition is also a promising strategy for high-risk B-cell Acute Lymphoblastic Leukemia (B-ALL). ashpublications.org In vitro studies have demonstrated that the combined targeting of Bcl-2 and Mcl-1 with agents like venetoclax and S63845 is synergistic in B-ALL. ashpublications.orgnih.gov This combination showed greater efficacy than standard chemotherapeutics and tyrosine kinase inhibitors in primary samples from various B-ALL subtypes, including Philadelphia chromosome-positive (Ph+) ALL and Ph-like ALL. ashpublications.org

In patient-derived xenograft (PDX) models of both Ph- and Ph+ B-ALL, the dual inhibition of Bcl-2 and Mcl-1 eradicated leukemia. ashpublications.org Other studies have explored dual BCL-2/BCL-XL inhibitors, such as AZD4320. While AZD4320 itself showed efficacy, its combination with an Mcl-1 inhibitor further increased the induction of leukemia cell death in BCP-ALL models, reinforcing the principle that targeting multiple anti-apoptotic proteins is a powerful strategy. ashpublications.org

Interactive Table: Preclinical Efficacy of Mcl-1/Bcl-2 Dual Inhibition in B-cell Acute Lymphoblastic Leukemia (B-ALL)

| Compound/Combination | Model System | Key Findings | Reference(s) |

| Venetoclax + S63845 | Primary B-ALL samples (Ph+, Ph-like, other) | Synergistic cytotoxicity; greater efficacy than standard chemotherapy or TKIs. | ashpublications.orgnih.gov |

| Venetoclax + S63845 | B-ALL Patient-Derived Xenograft (PDX) models | Eradicated ALL from both Ph- and Ph+ B-ALL cases in vivo. | ashpublications.org |

| AZD4320 (dual BCL-2/BCL-XL inhibitor) + Mcl-1 inhibitor | BCP-ALL models | Concurrent targeting of Mcl-1 with dual BCL-2/BCL-XL inhibition increased leukemia cell death. | ashpublications.org |

| Trametinib (B1684009) + S63845 | BCP-ALL cell line (NALM-6) | Synergistic combination eliminated over 80% of cells by overcoming Mcl-1-mediated resistance. | frontiersin.org |

Mcl-1 has been identified as a key resistance factor to the Bcl-2 inhibitor venetoclax in Non-Hodgkin Lymphoma (NHL). researchgate.netnih.gov This provides a strong rationale for combination strategies. One such approach involves the antibody-drug conjugate polatuzumab vedotin, which has been shown to promote the degradation of Mcl-1. researchgate.netintersearch.com.au When combined with venetoclax and an anti-CD20 antibody (obinutuzumab or rituximab), this regimen resulted in durable tumor regressions in preclinical NHL animal models. researchgate.netnih.govintersearch.com.au This triplet combination promoted apoptotic cell death mechanistically. intersearch.com.au These preclinical findings suggest that targeting Mcl-1, either directly or indirectly, can effectively overcome venetoclax resistance in NHL. researchgate.net

Interactive Table: Preclinical Efficacy of Mcl-1/Bcl-2 Dual Inhibition in Non-Hodgkin Lymphoma (NHL)

| Compound/Combination | Model System | Key Findings | Reference(s) |

| Polatuzumab vedotin + Venetoclax + Obinutuzumab | WSU-DLCL2 xenograft model (SCID mice) | Significantly improved anti-tumor activity and durable tumor regressions compared to single agents or doublets. | researchgate.netintersearch.com.auclinicaltrials.gov |

| Mcl-1 inhibitors + Venetoclax | NHL cell lines | Overcame venetoclax resistance. | nih.gov |

In Mantle Cell Lymphoma (MCL), cell survival can depend on Mcl-1 in addition to or instead of Bcl-2. nih.gov Preclinical studies have demonstrated that the specific Mcl-1 inhibitor S63845 is effective as a single agent in MCL cell lines and xenograft models. nih.gov The efficacy of Mcl-1 inhibition was significantly enhanced when combined with the Bcl-2 inhibitor venetoclax. nih.gov This combination of venetoclax and S63845 demonstrated synthetic lethality in a panel of five patient-derived xenografts from patients with relapsed MCL. nih.gov

Furthermore, combining venetoclax with agents that indirectly downregulate Mcl-1, such as the CDK4/6 inhibitor abemaciclib (B560072) or the casein kinase 2 (CK2) inhibitor C-81, also produced strong synergistic anti-tumor activity in preclinical MCL models. ashpublications.orghaematologica.org These findings indicate that Mcl-1 is a critical survival factor for MCL cells and that dual targeting of Mcl-1 and Bcl-2 offers a promising therapeutic approach. nih.govnih.gov

Interactive Table: Preclinical Efficacy of Mcl-1/Bcl-2 Dual Inhibition in Mantle Cell Lymphoma (MCL)

| Compound/Combination | Model System | Key Findings | Reference(s) |

| S63845 + Venetoclax | MCL cell lines and xenograft model | Increased killing efficacy compared to single agents. | nih.gov |

| S63845 + Venetoclax | Patient-Derived Xenograft (PDX) models of relapsed MCL | Demonstrated synthetic lethality in vivo. | nih.gov |

| Abemaciclib (CDK4/6i) + Venetoclax | R/R MCL animal model | Induced synergistic anti-tumor activity and efficacy. | ashpublications.org |

| C-81 (CK2i) + Venetoclax | Preclinical MCL models | Strong synergistic effects through downregulation of Mcl-1. | haematologica.org |

Non-Hodgkin Lymphoma (NHL)

Solid Tumors

While the efficacy of Bcl-2 family inhibitors has been most prominent in hematological malignancies, there is growing preclinical evidence for their use in solid tumors, particularly in combination strategies that address Mcl-1 and Bcl-xL dependence. aacrjournals.org Most solid tumors rely preferentially on Bcl-xL and/or Mcl-1 for survival rather than Bcl-2. aacrjournals.org

The dual Bcl-2/Bcl-xL inhibitor pelcitoclax (B1192169) (APG-1252) has shown antiproliferative and apoptotic activity in various cancer cell lines. aacrjournals.orgnih.gov In xenograft models of gastric cancer and small-cell lung cancer (SCLC), the combination of pelcitoclax with taxanes (paclitaxel or docetaxel) led to significantly greater tumor growth inhibition than either agent alone. aacrjournals.org This enhanced activity is attributed to the ability of taxanes to downregulate Mcl-1, thus creating a synthetic lethal scenario when combined with the Bcl-2/Bcl-xL inhibitor. aacrjournals.orgnih.gov Similarly, dual inhibitors of Bcl-2 and Mcl-1 have been designed and shown to induce apoptosis in melanoma and non-small cell lung cancer (NSCLC) cell lines. nih.gov These findings support the further development of dual-inhibition strategies for solid tumors, especially in combination with agents that can modulate Mcl-1 levels. aacrjournals.org

Interactive Table: Preclinical Efficacy of Mcl-1/Bcl-2 Family Dual Inhibition in Solid Tumors

| Compound/Combination | Model System | Key Findings | Reference(s) |

| Pelcitoclax (APG-1252) + Paclitaxel (B517696) | HCG-27 gastric cancer xenograft | Greater tumor growth inhibition (T/C value 20%) compared to paclitaxel alone (T/C value 50%). | aacrjournals.org |

| Pelcitoclax (APG-1252) + Docetaxel | H146 SCLC xenograft | Enhanced tumor growth inhibition with the combination. | aacrjournals.org |

| Pelcitoclax (APG-1252) | Lung and gastric cancer PDX models | Disrupted BCL-xL:BIM and BCL-xL:PUMA complexes, correlating with tumor growth inhibition. | aacrjournals.orgnih.gov |

| IS21 (Dual Bcl-2/Mcl-1 inhibitor) | Leukemic and melanoma mice models | Decreased tumor growth, with efficacy comparable to ABT-199 and ABT-263. | nih.gov |

Melanoma (Cutaneous, Mucosal, Acral)

A comprehensive search of scientific literature and preclinical study databases did not yield specific efficacy studies for the compound MCL-1/BCL-2-IN-2 in melanoma models, including cutaneous, mucosal, and acral subtypes. While the dual inhibition of Mcl-1 and Bcl-2 is a recognized therapeutic strategy under investigation for melanoma, research detailing the effects of this compound on cell viability, apoptosis, or tumor growth in melanoma-specific preclinical models is not available in the public domain.

Hepatocellular Carcinoma (HCC)

There are no publicly available preclinical studies detailing the efficacy of the specific compound this compound in models of hepatocellular carcinoma. Although targeting Mcl-1 and Bcl-2 is an area of interest in HCC research, data on the in vitro or in vivo effects of this compound in this cancer type have not been reported.

Lung Cancer (e.g., Non-Small Cell Lung Carcinoma (NSCLC), Lung Squamous Cell Carcinoma)

Preclinical efficacy studies focused on the compound this compound in lung cancer models, such as Non-Small Cell Lung Carcinoma or Lung Squamous Cell Carcinoma, are not found in the available scientific literature. Consequently, there is no specific data regarding its impact on lung cancer cells or tumors in preclinical settings.

Glioblastoma

An extensive review of published research reveals no specific preclinical efficacy studies of this compound in glioblastoma models. The therapeutic potential of this particular dual inhibitor in glioblastoma has not been documented in in vitro or in vivo studies.

Breast Cancer

Preclinical data on the efficacy of this compound in breast cancer models is not available in the scientific literature. Research specifically evaluating the effects of this compound on breast cancer cell lines or in animal models has not been published.

Pancreatic Cancer

There are no specific preclinical efficacy studies reported for the compound this compound in pancreatic cancer models. While the inhibition of Bcl-2 family proteins is a strategy being explored for this malignancy, the effects of this particular dual inhibitor have not been documented.

Molecular Mechanisms of Resistance to Bcl 2 Family Inhibition and Mitigating Strategies

Compensatory Upregulation of Anti-Apoptotic BCL-2 Family Members (e.g., BCL-XL, MCL-1, BCL-2)

A primary mechanism of resistance to BCL-2 family inhibitors is the compensatory upregulation of other anti-apoptotic members of the same family. ashpublications.orgtandfonline.com When one anti-apoptotic protein like BCL-2 is inhibited, cancer cells can adapt by increasing the expression of other pro-survival proteins such as BCL-XL and Myeloid Cell Leukemia 1 (MCL-1). mdpi.comnih.govresearchgate.net This functional redundancy allows the cell to continue sequestering pro-apoptotic proteins, thereby maintaining cell survival. oncotarget.commdpi.com

For instance, studies have shown that acquired resistance to the BCL-2 specific inhibitor venetoclax (B612062) is often associated with elevated levels of MCL-1 and BCL-XL. nih.govresearchgate.netresearchgate.net In some cases of acute myeloid leukemia (AML), intrinsic resistance to venetoclax has been linked to high baseline expression of MCL-1. researchgate.netelsevier.es The upregulation of these alternative anti-apoptotic proteins effectively raises the threshold for inducing apoptosis, rendering the initial inhibitor less effective. ashpublications.org This highlights the dynamic nature of the BCL-2 family network and the capacity of cancer cells to rewire their survival pathways under therapeutic pressure. ashpublications.orgtandfonline.com

Table 1: Compensatory Upregulation of Anti-Apoptotic Proteins

| Cell Line/Cancer Type | Inhibitor | Upregulated Protein(s) | Reference |

|---|---|---|---|

| Lymphoid Malignancies | ABT-199 (Venetoclax) | MCL-1, BCL-xL | nih.gov |

| Acute Myeloid Leukemia | ABT-199 (Venetoclax) | MCL-1 | researchgate.net |

| Myeloid Leukemia | ABT-199 (Venetoclax) | MCL-1, BCL-XL | mdpi.com |

| Lymphoma | ABT-199 (Venetoclax) | MCL-1 | tandfonline.com |

Downregulation of Pro-Apoptotic Molecules (e.g., BAK, BAX, BIM)

Another significant mechanism of resistance involves the downregulation of pro-apoptotic molecules. The key effector proteins BAX and BAK are essential for the execution of the mitochondrial apoptotic pathway. mdpi.com A reduction in the expression of these proteins can render cells resistant to apoptosis induced by BCL-2 inhibitors. ashpublications.org

Table 2: Downregulation of Pro-Apoptotic Molecules in Resistance

| Cell Line/Cancer Type | Inhibitor | Downregulated Molecule(s) | Reference |

|---|---|---|---|

| Multiple Myeloma | S63845 (MCL-1 inhibitor) | BAK, BAX, BIM | ashpublications.org |

| Acute Myeloid Leukemia | Venetoclax | BAX (mutation) | tandfonline.com |

| Solid Tumor Cell Lines | S63845 (MCL-1 inhibitor) | BAK | mdpi.com |

Altered Binding Patterns and Sequestration of BH3-only Proteins

The balance between pro- and anti-apoptotic BCL-2 family members is tightly regulated by the binding and sequestration of BH3-only proteins. mdpi.comdovepress.com Alterations in these binding patterns can lead to resistance. For example, in resistant cells, there can be a shift in the sequestration of BH3-only proteins like BIM from the targeted anti-apoptotic protein to another.

In the context of MCL-1/BCL-2 inhibition, resistance can arise when BIM, displaced from BCL-2, is subsequently sequestered by upregulated MCL-1 or BCL-XL. nih.gov This prevents BIM from activating the effector proteins BAX and BAK, thereby inhibiting apoptosis. nih.gov Co-immunoprecipitation experiments have confirmed an increased presence of BCL-2:BIM complexes in some resistant multiple myeloma cells, indicating altered binding affinities that favor survival. ashpublications.org The dynamic sequestration of pro-apoptotic proteins by various anti-apoptotic family members is a critical determinant of sensitivity or resistance to specific BH3-mimetic drugs. ashpublications.org

Role of Post-Translational Modifications (e.g., MCL-1 Phosphorylation) in Resistance

Post-translational modifications of BCL-2 family proteins, particularly phosphorylation, play a crucial role in regulating their stability and function, which can contribute to drug resistance. nih.govoncotarget.com Phosphorylation of MCL-1, for instance, has been shown to either stabilize the protein, preventing its degradation, or alter its binding affinity for pro-apoptotic partners. cancerbiomed.org

Increased phosphorylation of MCL-1 can enhance its stability and its ability to sequester pro-apoptotic proteins like BIM, thereby contributing to resistance against BCL-2 inhibitors. cancerbiomed.orgaacrjournals.org For example, phosphorylation of MCL-1 at threonine 163 by extracellular signal-regulated kinase (ERK) has been linked to increased protein stability and the development of acquired resistance. cancerbiomed.org Conversely, in some contexts, MCL-1 phosphorylation can also prime it for degradation, sensitizing cells to apoptosis. nih.gov This highlights the complex and context-dependent role of post-translational modifications in modulating the response to BCL-2 family inhibitors.

Influence of Oncogenic Signaling Pathways on MCL-1/BCL-2-IN-2 Sensitivity (e.g., PI3K/AKT/mTOR, MAPK)

Oncogenic signaling pathways are frequently dysregulated in cancer and can significantly influence the sensitivity of cancer cells to BCL-2 family inhibitors by modulating the expression and activity of BCL-2 family proteins. oncotarget.comnih.gov The PI3K/AKT/mTOR and MAPK/ERK pathways are key survival pathways that can promote resistance to apoptosis. nih.govresearchgate.net

Activation of the PI3K/AKT/mTOR pathway can lead to the upregulation of MCL-1, contributing to resistance to BCL-2 inhibitors. nih.govresearchgate.netoncotarget.commdpi.com Studies have shown that inhibiting this pathway can downregulate MCL-1 and sensitize resistant cells to BCL-2 inhibition. nih.govaacrjournals.org Similarly, the MAPK/ERK pathway can also regulate MCL-1 expression and stability. oncotarget.com The interplay between these oncogenic pathways and the BCL-2 family is a critical factor in determining the therapeutic efficacy of compounds like this compound. oncotarget.comnih.gov

Table 3: Oncogenic Pathways Influencing Resistance

| Pathway | Effect on BCL-2 Family | Consequence for Therapy | Reference |

|---|---|---|---|

| PI3K/AKT/mTOR | Upregulation of MCL-1 | Resistance to BCL-2 inhibitors | nih.govresearchgate.net |

| MAPK/ERK | Regulation of MCL-1 expression and stability | Resistance to BCL-2 inhibitors | oncotarget.com |

Preclinical Combination Therapeutic Strategies Involving Mcl 1/bcl 2 in 2

Synergistic Interactions with BCL-2 Selective Inhibitors (e.g., Venetoclax (B612062)/ABT-199)

The dual inhibition of MCL-1 and BCL-2 has shown significant synergistic effects in preclinical models of various cancers. When MCL-1 is inhibited, cancer cells can become more dependent on BCL-2 for survival, and conversely, inhibition of BCL-2 can lead to reliance on MCL-1. researchgate.nethtct.com.br This mutual dependency provides a strong rationale for combining MCL-1 inhibitors with BCL-2 selective inhibitors like Venetoclax (ABT-199).

This combination has demonstrated high preclinical efficacy in multiple myeloma, where it was shown to overcome resistance to Venetoclax. nih.gov Mechanistically, the combination of an MCL-1 inhibitor (S63845) and Venetoclax disrupts the binding of both MCL-1 and BCL-2 to the pro-apoptotic protein BIM, leading to enhanced apoptosis. nih.govresearchgate.net In acute myeloid leukemia (AML), dual inhibition of BCL-2 and MCL-1 has been shown to synergistically enhance apoptosis in leukemic stem cells. researchgate.net This approach is also effective in other cancer types, including hepatocellular carcinoma and melanoma, where the combination of MCL-1 and BCL-2 inhibitors induces synergistic cell death. researchgate.netmdpi.commdpi.comnih.gov

Preclinical studies have consistently shown that combining MCL-1 and BCL-2 inhibitors leads to a more profound and durable apoptotic response than treatment with either agent alone. nih.govresearchgate.netnih.govnih.gov

Table 1: Preclinical Studies of MCL-1 and BCL-2 Inhibitor Combinations

| Cancer Type | MCL-1 Inhibitor | BCL-2 Inhibitor | Key Findings | Reference(s) |

|---|---|---|---|---|

| Multiple Myeloma | S63845 | Venetoclax | Synergistic cytotoxicity; overcame Venetoclax resistance. | nih.gov |

| Acute Myeloid Leukemia | S63845 | Venetoclax | Enhanced apoptosis in leukemic stem cells. | researchgate.net |

| Melanoma | S63845 | ABT-199 | High efficacy in advanced melanoma models in vitro. | researchgate.net |

| Hepatocellular Carcinoma | MIK665 | ABT-199 | Synergistic induction of apoptosis. | mdpi.com |

| Small Cell Lung Cancer | S63845 | Venetoclax | Effective in overcoming Venetoclax resistance in BAX-intact cells. | nih.gov |

| Chemoresistant Cervical and Colon Cancer | S64315 | Venetoclax | Reduced tumor growth and prolonged overall survival in mouse models. | nih.gov |

Synergistic Interactions with BCL-X_L Selective Inhibitors (e.g., Navitoclax)

Similar to the interplay between MCL-1 and BCL-2, a dependency on BCL-xL can arise when MCL-1 is inhibited. frontiersin.org Therefore, combining MCL-1 inhibitors with BCL-xL inhibitors, or dual BCL-2/BCL-xL inhibitors like Navitoclax, presents another promising therapeutic strategy. researchgate.net

In melanoma cells, the combination of an MCL-1 inhibitor with Navitoclax (ABT-263) has been shown to be highly effective. mdpi.com This is because melanoma cell survival is often critically dependent on both MCL-1 and BCL-xL. mdpi.comresearchgate.net Studies in various pediatric solid tumors, including rhabdomyosarcoma, Ewing sarcoma, and osteosarcoma, have demonstrated that these cancers are co-dependent on BCL-XL and MCL-1 for survival. researchgate.net The combination of a BCL-xL inhibitor (A-1331852) and an MCL-1 inhibitor (S63845) synergistically induced rapid apoptosis in these pediatric cancer cell lines. researchgate.net Furthermore, in KRAS-mutant non-small cell lung cancer (NSCLC), combining MEK inhibitors with Navitoclax has shown synergistic effects, highlighting the role of BCL-xL in mediating resistance. nih.gov

The rationale for this combination lies in the ability to simultaneously block the key anti-apoptotic proteins that cancer cells rely on for survival, leading to a more comprehensive induction of apoptosis. frontiersin.orgresearchgate.net

Combinatorial Approaches with Conventional Chemotherapeutic Agents (e.g., Bortezomib (B1684674), Doxorubicin)

Overexpression of MCL-1 is a known mechanism of resistance to conventional chemotherapeutic agents. frontiersin.orgresearchgate.net Therefore, combining MCL-1 inhibitors with chemotherapy is a rational approach to enhance treatment efficacy and overcome resistance. Chemotherapy can induce DNA damage, which in turn activates pro-apoptotic pathways. researchgate.net By simultaneously inhibiting MCL-1, the threshold for apoptosis is lowered, leading to a synergistic effect. researchgate.net

For instance, in chemoresistant cervical and colon cancer models, the MCL-1 inhibitor S64315 acted synergistically with chemotherapy drugs. nih.gov The combination of an MCL-1 inhibitor with doxorubicin (B1662922) has been explored as a strategy to overcome chemoresistance. In breast cancer, high MCL-1 expression has been linked to resistance to chemotherapies like taxanes and adriamycin (doxorubicin). oncotarget.com While direct preclinical data for the specific combination of MCL-1/BCL-2-IN-2 with bortezomib and doxorubicin is limited in the provided search results, the overarching principle is that MCL-1 inhibition can sensitize cancer cells to the cytotoxic effects of these conventional agents. researchgate.netnih.gov

Integration with Targeted Therapies (e.g., FGFR, MEK, BRAF, HER2, CDK inhibitors)

Targeted therapies often induce apoptosis, but cancer cells can evade this by upregulating pro-survival BCL-2 family proteins, particularly MCL-1. frontiersin.org This provides a strong basis for combining MCL-1 inhibitors with various targeted agents.

MEK Inhibitors: In KRAS-mutant cancers, MEK inhibitors increase the expression of the pro-apoptotic protein BIM. nih.govcancertreatmentjournal.com However, BIM can be sequestered by MCL-1 and BCL-xL, limiting the efficacy of MEK inhibitors alone. nih.govcancertreatmentjournal.com Combining MEK inhibitors with MCL-1 inhibitors has shown significant synergy in preclinical models of KRAS-mutant NSCLC. nih.govcancertreatmentjournal.com The MEK inhibitor trametinib (B1684009), for example, can upregulate BIM, increasing the dependency on MCL-1 and thus sensitivity to MCL-1 inhibitors. frontiersin.orgresearchgate.net

CDK Inhibitors: Cyclin-dependent kinase (CDK) inhibitors, such as dinaciclib, can downregulate MCL-1 expression. nih.govonclive.com This provides a clear mechanism for synergy when combined with BCL-2 inhibitors like Venetoclax. nih.govhaematologica.org This combination has shown potent antitumor activity in preclinical models of diffuse large B-cell lymphoma (DLBCL) and hypodiploid acute lymphoblastic leukemia (ALL). nih.govhaematologica.org

FGFR Inhibitors: In urothelial cancer, MCL-1 amplification has been observed, and its degradation by the FGFR inhibitor erdafitinib (B607360) synergized with BCL-xL/BCL-2 inhibitors. frontiersin.org

HER2 Inhibitors: In HER2-positive breast cancers, resistance to the anti-HER2 antibody trastuzumab can be mediated by BCL-2 family proteins. oncotarget.com Targeting MCL-1 is a potential strategy to overcome this resistance.

BRAF Inhibitors: In BRAF-mutated melanoma, combinations of BH3 mimetics targeting MCL-1 and BCL-2/BCL-xL have shown strong efficacy, suggesting a promising strategy for this cancer subtype. mdpi.com

Table 2: Combination of MCL-1 Inhibitors with Targeted Therapies

| Targeted Therapy Class | Example Agent(s) | Cancer Type | Key Findings | Reference(s) |

|---|---|---|---|---|

| MEK Inhibitors | Trametinib | KRAS-mutant NSCLC | Synergistic apoptosis induction; overcomes resistance. | nih.govcancertreatmentjournal.com |

| CDK Inhibitors | Dinaciclib | DLBCL, ALL | Synergistic efficacy with BCL-2 inhibitors due to MCL-1 downregulation. | nih.govhaematologica.org |

| FGFR Inhibitors | Erdafitinib | Urothelial Cancer | Synergized with BCL-xL/BCL-2 inhibitors. | frontiersin.org |

| BRAF Inhibitors | Not specified | Melanoma | Combination with BCL-2/BCL-xL inhibitors showed strong efficacy. | mdpi.com |

Novel Therapeutic Applications in Infectious Diseases: Host-Directed Therapy (e.g., Tuberculosis)

A novel and exciting application for MCL-1 inhibitors is in the field of infectious diseases, particularly as a host-directed therapy for tuberculosis (TB). researchgate.netnews-medical.netfirstwordpharma.com The bacterium that causes TB, Mycobacterium tuberculosis (M.tb), promotes its own survival by blocking apoptosis in the host's immune cells (macrophages). news-medical.netfirstwordpharma.com It achieves this in part by driving the expression of MCL-1. researchgate.netplos.org

By inhibiting MCL-1, and also BCL-2, the host's natural cell death processes can be restored, allowing the infected macrophages to be eliminated. researchgate.netnews-medical.netfirstwordpharma.com Preclinical studies have shown that combining MCL-1 and BCL-2 inhibitors induces apoptosis in M.tb-infected macrophages and significantly reduces the growth of M.tb, including drug-resistant strains. researchgate.netnews-medical.netnih.gov This combination was also shown to be effective in a preclinical model of human granulomas, the dense cellular structures the body forms to contain the bacteria. researchgate.netfirstwordpharma.com

Furthermore, the combination of these inhibitors with standard TB antibiotics like isoniazid (B1672263) and rifampicin (B610482) resulted in up to 98% control of TB growth, demonstrating a powerful synergistic effect. news-medical.netfirstwordpharma.comnih.gov This host-directed therapy approach is promising because it targets the host's response rather than the pathogen directly, which could be a valuable strategy against drug-resistant infections. firstwordpharma.com

Structure Activity Relationship Sar and Drug Design of Mcl 1/bcl 2 Dual Inhibitors

Identification of Critical Structural Features for Dual Target Binding

The design of potent Mcl-1/Bcl-2 dual inhibitors is challenging due to structural differences in the BH3-binding grooves of the two proteins. researchgate.net However, researchers have identified several critical structural features and scaffolds that enable dual-target binding.

A common approach involves utilizing a central scaffold that can be chemically modified to interact effectively with the distinct topographies of both protein pockets. nih.govnih.gov Indole-based scaffolds have proven to be particularly effective. nih.gov Optimization of a hit compound with an indole (B1671886) scaffold led to the identification of dual inhibitors by modifying various parts of the molecule, including the hydrophobic fragment, side chain, and benzoic acid fragment. nih.gov Another successful strategy employed a 2-phenyl-1H-benzo[d]imidazole scaffold, developed by linking a polyphenol fragment with a drug-derived building block, to create a series of Mcl-1/Bcl-2 dual inhibitors. nih.gov

Structure-activity relationship studies have highlighted the importance of specific functional groups and their placement. For instance, in a series of renieramycin T analogues, specific cyanide and benzene (B151609) ring components were found to be critical for Mcl-1 targeting activity. nih.gov Similarly, for bicyclic compounds derived from benzimidazole (B57391) chalcone (B49325) and flavonoid scaffolds, optimization was achieved by focusing on the structural differences in the binding sites of Bcl-2 and Mcl-1. nih.gov The ability of a molecule to occupy both the p2 and p4 hydrophobic pockets of both Mcl-1 and Bcl-2 is often a key determinant of dual inhibitory activity. nih.gov For example, the development of an indazole-3-acylsulfonamide from a carboxylic acid core resulted in a compound that inhibited both Bcl-2 and Mcl-1 with significantly lower affinity for the related Bcl-xL protein. researchgate.netresearchgate.net

Computational Molecular Docking and Binding Affinity Predictions

Computational methods, particularly molecular docking and binding affinity predictions, are indispensable tools in the design and optimization of Mcl-1/Bcl-2 dual inhibitors. nih.govijrpas.com These in silico techniques allow for the prediction of how a ligand will bind to the target proteins and estimate the strength of this interaction, thereby guiding synthetic efforts. biomolther.org

Molecular docking simulations help visualize the binding mode of inhibitors within the hydrophobic BH3-binding grooves of Mcl-1 and Bcl-2. nih.gov These studies can reveal key interactions, such as hydrophobic interactions with critical residues like Phe270 in Mcl-1 or Ala97, Arg104, and Tyr199 in Bcl-2. researchgate.net For example, docking studies of bicyclic compounds showed that they fit into a binding pocket lined by these key residues. researchgate.net

Binding affinity is often predicted using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA), which calculates the free energy of binding. nih.gov These predictions, often reported as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values, are crucial for ranking potential inhibitors before synthesis. nih.govnih.gov The compound Mcl-1/bcl-2-IN-2 has been identified as a dual inhibitor with reported Ki values of 4.70 μM for Bcl-2 and 0.88 μM for Mcl-1. medchemexpress.com Another report identifies the same compound (referred to as Compound Nap-1) with IC50 values of 3.18 μM and 4.45 μM for Bcl-2 and Mcl-1, respectively. glpbio.com

Binding Affinity of Selected Dual Mcl-1/Bcl-2 Inhibitors

| Compound | Mcl-1 Binding Affinity (K_i or IC_50) | Bcl-2 Binding Affinity (K_i or IC_50) | Reference |

|---|---|---|---|

| This compound | 0.88 µM (K_i) | 4.70 µM (K_i) | medchemexpress.com |

| Compound Nap-1 (this compound) | 4.45 µM (IC_50) | 3.18 µM (IC_50) | glpbio.com |

| Compound 12f (indole scaffold) | Sub-micromolar | Sub-micromolar | nih.gov |

| Compound B4 (phenalene derivative) | 0.16 µM (K_i) | 0.31 µM (K_i) | nih.gov |

| Compound 6d (benzo[d]imidazole scaffold) | 127 nM (K_i) | 607 nM (K_i) | nih.gov |

| Compound 9o (indol-4-yl)benzoic acid scaffold) | 0.07 µM (K_i) | 0.66 µM (K_i) | nih.gov |

Principles of Structure-Based Drug Design for BCL-2 Family Inhibitors

Structure-based drug design (SBDD) is a cornerstone in the development of inhibitors targeting the Bcl-2 family of proteins. ingentaconnect.comiucr.org This rational design approach relies on the high-resolution three-dimensional structural information of the target protein, typically obtained through X-ray crystallography or NMR spectroscopy, to design molecules that can bind with high affinity and selectivity. acs.orgacs.org

The primary strategy for inhibiting anti-apoptotic Bcl-2 family proteins is to develop small molecules, known as "BH3 mimetics," that mimic the action of the BH3 domain of pro-apoptotic proteins. nih.govbiomolther.org These mimetics bind to the hydrophobic groove on the surface of proteins like Bcl-2 and Mcl-1, preventing them from sequestering and inactivating pro-apoptotic effector proteins such as Bak and Bax. biomolther.orgmdpi.com

A powerful SBDD technique is fragment-based drug discovery (FBDD). acs.org This method involves screening libraries of small, low-molecular-weight chemical fragments to identify those that bind weakly to the target protein. acs.orgrsc.org Once these fragments are identified, often using biophysical methods like NMR, they can be optimized and linked together or "grown" into more potent, lead-like molecules. acs.org This approach was successfully used to develop selective Mcl-1 inhibitors by identifying aryl sulfonamide and salicylic (B10762653) acid fragments that interact with a key arginine residue (Arg263) in Mcl-1's binding groove. rsc.org

Hybridization is another SBDD strategy where structural features from different known inhibitors are combined to create a novel chemical entity with desired properties, such as dual-target activity. acs.org By analyzing the cocrystal structures of selective Mcl-1 and Bcl-xL inhibitors, researchers have designed hybrid compounds that effectively inhibit both proteins. acs.org

Synthetic Methodologies for Novel Dual Inhibitors

The synthesis of novel Mcl-1/Bcl-2 dual inhibitors often involves multi-step chemical processes guided by the principles of SBDD and SAR studies. These methodologies are focused on creating libraries of compounds based on promising scaffolds for biological evaluation. nih.gov

A common approach is the optimization of a "hit" compound identified through screening. nih.gov This involves the systematic modification of different parts of the molecule. For example, novel dual inhibitors with an indole scaffold were synthesized by conducting structure modification on moieties such as the hydrophobic fragment, side chain, and benzoic acid fragment. nih.gov Similarly, indomethacin (B1671933) derivatives were designed and synthesized as new inhibitors for Bcl-2 family proteins. researchgate.net

Scaffold-hopping is another productive synthetic strategy. This involves replacing the core structure of a known inhibitor with a different, isosteric scaffold to improve properties or find novel chemical space. researchgate.net For instance, a new Bcl-2/Mcl-1 inhibitor was designed by replacing the thiomorpholine (B91149) group of a previously reported dual inhibitor with a piperazine (B1678402) group, a synthesis readily achieved through a nucleophilic substitution reaction. researchgate.net

More complex natural product-inspired dual inhibitors may require more elaborate synthetic routes. The synthesis of an analogue of meiogynin A, a potent dual inhibitor of Bcl-xL and Mcl-1, was achieved through a convergent asymmetric synthesis over ten steps. rsc.org Fragment-based approaches also lead to unique synthetic challenges, where identified fragments must be chemically linked together to produce the final potent inhibitor. nih.gov This was demonstrated in the creation of novel dual inhibitors by linking a polyphenol fragment, deconstructed from a known mimetic, with a drug-derived building block to form a new 2-phenyl-1H-benzo[d]imidazole scaffold. nih.gov

Emerging Research Avenues for Mcl 1/bcl 2 Dual Inhibition

Identification of Predictive Biomarkers for Response to MCL-1/BCL-2 Dual Inhibition

A critical aspect of cancer therapy is identifying which patients are most likely to benefit from a specific treatment. For dual MCL-1/BCL-2 inhibitors, research is focused on discovering biomarkers that can predict a tumor's sensitivity or resistance.

Overexpression of anti-apoptotic proteins like MCL-1 is a well-established mechanism of resistance to BCL-2-selective inhibitors such as venetoclax (B612062). nih.govnih.govmdpi.com This suggests that the relative expression levels of the BCL-2 family proteins are key determinants of response. For a dual inhibitor, tumors co-expressing high levels of both MCL-1 and BCL-2 are hypothesized to be the most sensitive.

Recent studies have identified several potential biomarkers to refine this approach:

Protein Expression Levels: The ratio of BCL-2 to MCL-1 has been proposed as a useful biomarker for predicting response to venetoclax in Acute Myeloid Leukemia (AML). mdpi.com For a dual inhibitor, a composite profile of BCL-2, MCL-1, and BCL-XL expression is likely necessary to predict pharmacological response. nih.govaacrjournals.org In some cancers, high levels of BCL-XL can confer resistance even when BCL-2 and MCL-1 are targeted. nih.govaacrjournals.org

Genetic Mutations: Specific gene mutations may correlate with sensitivity. For instance, in AML, IDH2 mutations were linked to higher sensitivity to venetoclax, while FLT3-ITD mutations were associated with resistance. nih.gov However, this resistance could be overcome by the addition of an MCL-1 inhibitor, indicating that patients with FLT3-ITD mutations may be excellent candidates for dual MCL-1/BCL-2 inhibition. nih.gov

BH3 Profiling: This functional assay measures how close a cell is to the apoptotic threshold, a state known as "mitochondrial priming." The technique can differentiate between cellular dependence on MCL-1 versus BCL-2, providing a direct assessment of which survival pathways are critical for a given tumor. nih.govmdpi.com Dynamic BH3 profiling, which assesses changes in dependency after drug exposure, can reveal how tumors adapt to single-agent inhibitors and predict synergy for combination treatments. nih.govashpublications.org For example, inhibiting BCL-2 can increase a cell's dependency on MCL-1, providing a strong rationale for dual inhibition. ashpublications.org

Pro-Apoptotic Protein Levels: The presence of pro-apoptotic proteins like BIM is crucial for the action of BH3 mimetic drugs. nih.gov Knockdown experiments have shown that BIM, NOXA, and BID are involved in the cell death induced by combined BCL-2 and MCL-1 inhibition. nih.gov The level of BCL-2 complexed with BIM has also been identified as a potential predictor of sensitivity. aacrjournals.org

Table 1: Potential Predictive Biomarkers for MCL-1/BCL-2 Dual Inhibition

| Biomarker Category | Specific Marker | Rationale for Prediction of Response |

|---|---|---|

| Protein Expression | High co-expression of MCL-1 and BCL-2 | The drug has both of its intended targets present at high levels. |

| Low expression of BCL-XL | High BCL-XL can be a primary resistance mechanism to both MCL-1 and BCL-2 inhibition. nih.govaacrjournals.org | |

| BCL-2/MCL-1 Ratio | May indicate primary dependence and sensitivity to a dual-targeting approach. mdpi.com | |

| Genetic Status | FLT3-ITD or NPM1 mutations (in AML) | Samples with these mutations showed high sensitivity to combined BCL-2/MCL-1 inhibition. nih.gov |

| IDH2 mutations (in AML) | Samples with this mutation were more sensitive to BCL-2 inhibition alone, but may still respond well to a dual inhibitor. nih.gov | |

| Functional Assays | High Mitochondrial Priming (via BH3 Profiling) | Indicates the cell is already near the threshold of apoptosis and is more susceptible to inhibitors that push it over the edge. nih.govmdpi.com |

| Protein Complexes | High levels of BCL-2:BIM complexes | Suggests the cell is "primed for death" and dependent on BCL-2, making it sensitive to inhibitors that disrupt this complex. aacrjournals.org |

Exploration of Novel Combination Partners and Treatment Sequences

While a dual-inhibitor compound like Mcl-1/bcl-2-IN-2 offers a built-in combination, its efficacy may be further enhanced when used with other anti-cancer agents. The principle is to attack the cancer cell's survival machinery from multiple angles, preventing escape and resistance. Research has highlighted several promising combination strategies.

One key finding is that inhibiting one BCL-2 family member often leads to a compensatory upregulation or increased dependence on another. ashpublications.org For example, treatment with a BCL-2 inhibitor can increase a cell's reliance on MCL-1, a phenomenon that strongly supports the rationale for dual inhibition from the outset or for sequential therapy. nih.govashpublications.org

Promising combination partners include:

MAPK Pathway Inhibitors: The MAPK/ERK signaling pathway can promote cancer cell survival, in part by stabilizing the MCL-1 protein. nih.gov Therefore, combining a dual MCL-1/BCL-2 inhibitor with a MEK inhibitor like trametinib (B1684009) has shown synergistic effects in B-cell malignancies. nih.gov

CDK Inhibitors: Cyclin-dependent kinases (CDKs), particularly CDK9, are involved in regulating the transcription of the MCL1 gene. mdpi.com CDK inhibitors that block MCL-1 transcription can sensitize cancer cells to BCL-2 inhibitors, suggesting a powerful synergy with a dual-targeting agent. mdpi.comhaematologica.org

Other Targeted Agents: In specific cancer types, combining with other targeted drugs is a rational approach. For instance, in Philadelphia chromosome-positive (Ph+) B-ALL, combining BCL-2/MCL-1 inhibition with a tyrosine kinase inhibitor (TKI) like dasatinib (B193332) showed potent killing. ashpublications.org

Table 2: Investigational Combination Partners for MCL-1/BCL-2 Dual Inhibition

| Drug Class | Example Drug(s) | Rationale for Combination | Cancer Model(s) |

|---|---|---|---|

| BCL-2 Family Inhibitors | Venetoclax (BCL-2 selective), S63845 (MCL-1 selective) | The combination of two selective inhibitors mimics a dual inhibitor, overcoming resistance mediated by the non-targeted protein. nih.govnih.govd-nb.info | AML, ALL, Melanoma, Multiple Myeloma nih.govashpublications.orgnih.govd-nb.info |

| Chemotherapy | Docetaxel, Cisplatin | Can re-sensitize chemoresistant tumors to traditional treatments. nih.govnih.gov | Cervical Cancer, Colon Cancer, Prostate Cancer nih.govnih.gov |

| MAPK Pathway Inhibitors | Trametinib (MEK inhibitor) | Blocks signaling that stabilizes MCL-1, preventing an escape mechanism. nih.gov | B-cell Malignancies (CLL, Multiple Myeloma) nih.gov |

| CDK Inhibitors | AZD4573 (CDK9 inhibitor), Alvocidib | Inhibits the transcription of MCL1, reducing the protein level of a key target and synergizing with BCL-2 blockade. haematologica.orgresearchgate.net | Acute Myeloid Leukemia (AML) haematologica.orgresearchgate.net |

| Tyrosine Kinase Inhibitors (TKIs) | Dasatinib | Targets the primary oncogenic driver (e.g., BCR-ABL) while the BCL-2/MCL-1 inhibition blocks the downstream survival pathways. ashpublications.org | Ph-positive Acute Lymphoblastic Leukemia (ALL) ashpublications.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.